BLL5 Maleate BLL5 Maleate BLL5 Maleate is a first-in-class selective PRMT5 inhibitor, blocking EBV-driven B lymphocyte transformation and survival while leaving normal B cells unaffected.
Brand Name: Vulcanchem
CAS No.: 880813-30-9
VCID: VC0521543
InChI: InChI=1S/C21H21N3.C4H4O4/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17;5-3(6)1-2-4(7)8/h3-12,14,23H,2,13,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: CCN1C2=C(C3=C1C=CC=C3)C=C(CNCC4=CC=CN=C4)C=C2.O=C(O)/C=C\C(O)=O
Molecular Formula: C25H25N3O4
Molecular Weight: 431.492

BLL5 Maleate

CAS No.: 880813-30-9

Cat. No.: VC0521543

Molecular Formula: C25H25N3O4

Molecular Weight: 431.492

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BLL5 Maleate - 880813-30-9

Specification

CAS No. 880813-30-9
Molecular Formula C25H25N3O4
Molecular Weight 431.492
IUPAC Name (9-Ethyl-9H-carbazol-3-ylmethyl)-pyridin-3-ylmethyl-amine maleate salt
Standard InChI InChI=1S/C21H21N3.C4H4O4/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17;5-3(6)1-2-4(7)8/h3-12,14,23H,2,13,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key UPOWXPNMGMFHGH-BTJKTKAUSA-N
SMILES CCN1C2=C(C3=C1C=CC=C3)C=C(CNCC4=CC=CN=C4)C=C2.O=C(O)/C=C\C(O)=O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Chemical Identification

BLL5 Maleate is chemically identified as (9-Ethyl-9H-carbazol-3-ylmethyl)-pyridin-3-ylmethyl-amine maleate salt . The compound consists of a carbazole core structure linked to a pyridine group, forming a unique molecular arrangement that enables its selective binding properties. The IUPAC nomenclature clearly defines its structural components, distinguishing it from related compounds in the chemical space.

Physical and Chemical Properties

The comprehensive physicochemical profile of BLL5 Maleate is essential for understanding its behavior in biological systems and for pharmaceutical formulation purposes.

PropertyValue/Description
Chemical FormulaC25H25N3O4
Molecular Weight431.492 g/mol
Exact Mass431.18
Elemental AnalysisC, 69.59%; H, 5.84%; N, 9.74%; O, 14.83%
Physical AppearanceSolid powder
SolubilitySoluble in DMSO
Purity>98% (HPLC)
InChi KeyUPOWXPNMGMFHGH-BTJKTKAUSA-N
SMILES CodeCCN1C2=C(C3=C1C=CC=C3)C=C(CNCC4=CC=CN=C4)C=C2.O=C(O)/C=C\C(O)=O

The compound's molecular structure includes the free base (C21H21N3, 315.41154 g/mol) combined with maleic acid to form the maleate salt . This salt formation enhances the stability and solubility characteristics of the active molecule, which is crucial for its application in research and potential therapeutic development.

Mechanism of Action

PRMT5 Inhibition

The primary mechanism of action of BLL5 Maleate is through selective inhibition of PRMT5, a member of the protein arginine methyltransferase family. PRMT5 functions as an enzyme that catalyzes the symmetric dimethylation of arginine residues on various protein substrates, including histones and non-histone proteins . This process plays a critical role in regulating gene expression, cell cycle progression, and several other cellular functions.

BLL5 Maleate's inhibition of PRMT5 interferes with these methylation events, disrupting downstream signaling cascades that are often dysregulated in pathological conditions. Research has shown that PRMT5 inhibition can affect numerous cellular processes including:

  • Gene transcription regulation

  • RNA processing

  • Signal transduction

  • Cell cycle progression

  • Immune cell function

Effects on B Lymphocytes

A particularly notable aspect of BLL5 Maleate's action is its selective effect on EBV-transformed B lymphocytes while sparing normal B cells . This selectivity is of significant interest for potential therapeutic applications, particularly in EBV-associated lymphoproliferative disorders.

Studies have demonstrated that PRMT5 upregulation is associated with EBV infection, where viral latent membrane protein 1 (LMP1) induces PRMT5 expression by inhibiting microRNA96, a natural PRMT5 inhibitor . By specifically targeting PRMT5, BLL5 Maleate appears to counteract this virus-mediated upregulation, selectively affecting transformed cells while leaving normal B lymphocyte function intact.

Research Findings

Role in Cancer

PRMT5 has emerged as a significant factor in various cancers, with elevated expression levels reported in multiple malignancies. In diffuse large B cell lymphoma (DLBCL), PRMT5 has been found to be upregulated compared to normal B cells, with immunohistochemical analysis confirming higher expression in both non-germinal center B-cell (non-GCB) and germinal center B-cell (GCB) DLBCL subtypes .

Research has elucidated several key pathways through which PRMT5 contributes to lymphomagenesis:

  • B cell receptor (BCR) signaling regulation of PRMT5 expression

  • BTK-NF-κB signaling induction of PRMT5 transcription in activated B cell-like DLBCL cells

  • PI3K-AKT-MYC signaling upregulation of PRMT5 expression in both ABC and GCB DLBCL cells

Inhibition of PRMT5 through compounds like BLL5 Maleate has been shown to inhibit the growth of DLBCL cells both in vitro and in patient-derived xenografts . Genomic and biochemical analyses demonstrate that PRMT5 promotes cell cycle progression and activates PI3K-AKT signaling, creating a feedback regulatory mechanism that enhances cell survival and proliferation.

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